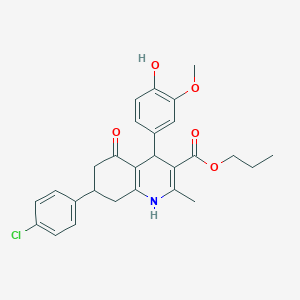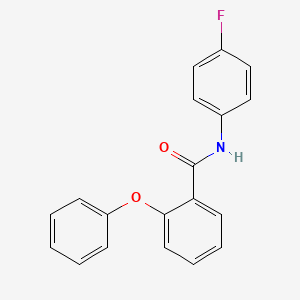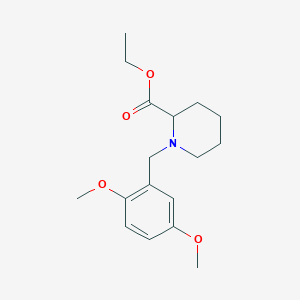
N-(2-ethyl-6-methylphenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-nitrobenzenesulfonamide, commonly known as E-7010, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide drugs, which are widely used in medicine as antibacterial agents. E-7010 is a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in many physiological processes.
Mécanisme D'action
E-7010 acts as a competitive inhibitor of carbonic anhydrase enzymes, binding to the active site and preventing the formation of the enzyme-substrate complex. This results in a decrease in the rate of carbon dioxide hydration and bicarbonate formation, leading to a disruption of acid-base balance and other physiological processes that depend on carbonic anhydrase activity.
Biochemical and Physiological Effects:
E-7010 has been shown to have a range of biochemical and physiological effects, depending on the specific isoform of carbonic anhydrase that is inhibited. Inhibition of carbonic anhydrase II, for example, can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. Inhibition of carbonic anhydrase I, on the other hand, can lead to a decrease in the production of gastric acid, making it a potential treatment for acid-related disorders such as peptic ulcers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using E-7010 in lab experiments is its selectivity for specific carbonic anhydrase isoforms. This allows researchers to investigate the individual roles of these enzymes in different physiological processes. However, E-7010 is not without its limitations. It can be difficult to obtain in sufficient quantities for large-scale experiments, and its potency can vary depending on the specific isoform of carbonic anhydrase being targeted.
Orientations Futures
There are many potential future directions for research on E-7010. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, which could lead to the development of new treatments for a variety of diseases. Another area of interest is the use of E-7010 as a tool for investigating the role of carbonic anhydrase enzymes in cancer, as these enzymes have been implicated in tumor growth and metastasis. Finally, there is potential for the development of new diagnostic tools based on the selective inhibition of carbonic anhydrase isoforms, which could aid in the diagnosis and treatment of a variety of diseases.
Méthodes De Synthèse
E-7010 can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
E-7010 has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a tool for investigating the role of carbonic anhydrase enzymes in various physiological processes. Carbonic anhydrases are involved in the regulation of acid-base balance, respiration, and ion transport, among other functions. E-7010 can be used to selectively inhibit specific carbonic anhydrase isoforms, allowing researchers to study their individual roles in different tissues and organs.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-12-8-6-7-11(2)15(12)16-22(20,21)14-10-5-4-9-13(14)17(18)19/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIXZZAHGNIDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4970602.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970611.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4970619.png)
![dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate](/img/structure/B4970629.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4970655.png)
![3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)

![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)
